molecular formula C4H9N3O2 B1669601 Creatine CAS No. 57-00-1

Creatine

Cat. No. B1669601
Key on ui cas rn: 57-00-1
M. Wt: 131.13 g/mol
InChI Key: CVSVTCORWBXHQV-UHFFFAOYSA-N
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Patent
US04226935

Procedure details

With reference to the FIGURE there is described, schematically, a mechanical system for continuous analyses of a large number of serum samples. Such devises are well-known, e.g., the Technicon AAII by Technicon Corp., Tarrytown, N.Y. In the FIGURE, the serum sample is placed in sample tray 1 which delivers the sample through line 3 to unified pumping head 5 at a rate of 0.32 cc/min. Simultaneously a mixture of creatine phosphate, adenosine diphosphate, Mg++ and N-acetylcystein is monitored (0.60 cc/min.) through line 7 into pumping head 5 and air is monitored through line 9 at a rate of 0.32 cc/min. N-acetylcysteine (N-Ac) is required as a CPK activator. The air and CP/ADP/N-Ac/Mg++ streams are mixed in coil 11 and subsequently combined with sample stream 3. The unified stream is passed through heater bath 13 wherein the stream is heated to about 37° C. Thereafter the heated stream is passed into the upper chamber 15 of dialyzer 16. Any CPK present in the sample catalyzes reaction between the CP and ADP to produce ATP and creatine. The ADP, ATP and creatine diffuse through membrane 17 into the second chamber 19 of dialyzer 16. The second chamber of the dialyzer also contains NAD/glucose/Mg++ mixture injected into the system through line 21 (1.00 cc/min.) via pumping head 5. The NAD/glucose/Mg++ mixture is mixed with air injected via line 23 (0.32 cc/min.) through pumping head 5. The NAD/glucose/Mg++ air stream procedes via line 25 into dialyzer chamber 19 and is combined with ATP from the upper chamber 15. Thereafter the unified stream is passed through line 31 through coiled tube 33 and flow cell 41. Thereafter the sample is passed through line 51 and pumping head 5 to a waste receptable.
Name
creatine phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ADP N-Ac Mg++
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[P:1](O)([OH:4])([OH:3])=[O:2].[O:6]=[C:7]([CH2:9][N:10]([C:12](=[NH:14])[NH2:13])[CH3:11])[OH:8].[P:15]([O:23][CH2:24][C@H:25]1[O:29][C@@H:28]([N:30]2[C:39]3[N:38]=[CH:37][N:36]=[C:34]([NH2:35])[C:33]=3[N:32]=[CH:31]2)[C@H:27]([OH:40])[C@@H:26]1[OH:41])([O:18][P:19]([OH:22])([OH:21])=[O:20])(=[O:17])[OH:16].C(N[C@H](C(O)=O)CS)(=O)C>>[P:15]([O:23][CH2:24][C@H:25]1[O:29][C@@H:28]([N:30]2[C:39]3[N:38]=[CH:37][N:36]=[C:34]([NH2:35])[C:33]=3[N:32]=[CH:31]2)[C@H:27]([OH:40])[C@@H:26]1[OH:41])([O:18][P:19]([O:21][P:1]([OH:4])([OH:3])=[O:2])([OH:22])=[O:20])(=[O:16])[OH:17].[O:6]=[C:7]([CH2:9][N:10]([C:12](=[NH:13])[NH2:14])[CH3:11])[OH:8] |f:0.1|

Inputs

Step One
Name
creatine phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)(O)O.O=C(O)CN(C)C(N)=N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(=O)(OP(=O)(O)O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(N)=NC=NC12)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N[C@@H](CS)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N[C@@H](CS)C(=O)O
Step Three
Name
ADP N-Ac Mg++
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(=O)(OP(=O)(O)O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(N)=NC=NC12)O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
37 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The unified stream is passed through heater bath

Outcomes

Product
Name
Type
product
Smiles
P(O)(=O)(OP(=O)(O)OP(=O)(O)O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(N)=NC=NC12)O)O
Name
Type
product
Smiles
O=C(O)CN(C)C(N)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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